4-fluoro-N-(2-(3-hydroxyquinoxalin-2-yl)-6-methylphenyl)benzenesulfonamide
CAS No.: 1797257-64-7
Cat. No.: VC7774519
Molecular Formula: C21H16FN3O3S
Molecular Weight: 409.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797257-64-7 |
|---|---|
| Molecular Formula | C21H16FN3O3S |
| Molecular Weight | 409.44 |
| IUPAC Name | 4-fluoro-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H16FN3O3S/c1-13-5-4-6-16(20-21(26)24-18-8-3-2-7-17(18)23-20)19(13)25-29(27,28)15-11-9-14(22)10-12-15/h2-12,25H,1H3,(H,24,26) |
| Standard InChI Key | LWQVRSSOTYGJHY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NS(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Identification and Structural Analysis
Molecular and IUPAC Nomenclature
The compound’s systematic IUPAC name, 4-fluoro-N-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide, reflects its three core components:
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A 4-fluorobenzenesulfonamide group providing electrophilic character.
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A 2-methyl-6-substituted phenyl ring introducing steric bulk.
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A 3-hydroxyquinoxalin-2-yl moiety contributing π-π stacking capabilities.
The SMILES notation (CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NS(=O)(=O)C4=CC=C(C=C4)F) confirms the connectivity, while the InChIKey (LWQVRSSOTYGJHY-UHFFFAOYSA-N) serves as a unique identifier for database searches.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₆FN₃O₃S | |
| Molecular Weight | 409.44 g/mol | |
| CAS Number | 1797257-64-7 | |
| PubChem CID | 71779723 |
Three-Dimensional Conformation
X-ray crystallography and computational modeling reveal a planar quinoxaline core stabilized by intramolecular hydrogen bonding between the hydroxyl group (O-H) and the sulfonamide nitrogen. The fluorine atom at the para position of the benzene ring induces electron-withdrawing effects, while the methyl group on the phenyl ring creates steric hindrance that may influence binding to biological targets .
Synthesis and Optimization
Reaction Pathway
The synthesis involves a multi-step sequence:
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Quinoxaline Formation: Condensation of o-phenylenediamine with a ketone precursor under acidic conditions yields the 3-hydroxyquinoxaline scaffold.
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Sulfonylation: Reaction of the intermediate phenylamine with 4-fluorobenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, verified via HPLC.
Table 2: Optimal Reaction Conditions
| Step | Temperature | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Quinoxaline | 80°C | H₂SO₄ | Ethanol | 72 |
| Sulfonylation | 25°C | Et₃N | Dichloromethane | 68 |
Challenges in Scale-Up
Key issues include:
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Low Solubility: The compound precipitates prematurely in polar solvents, necessitating dimethylformamide (DMF) for large-scale reactions.
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Thermal Degradation: Prolonged heating above 100°C leads to decomposition, requiring strict temperature control.
Physicochemical Properties
Stability Profile
The compound remains stable at room temperature for 6 months but degrades under:
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Acidic Conditions (pH < 3): Hydrolysis of the sulfonamide bond.
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Alkaline Conditions (pH > 10): Deprotonation of the hydroxyl group, leading to quinoxaline ring opening.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, -OH), 8.34 (d, J = 7.2 Hz, 1H, quinoxaline-H), 7.89–7.82 (m, 4H, aromatic-H).
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FT-IR: 3345 cm⁻¹ (O-H stretch), 1320 cm⁻¹ (S=O symmetric), 1150 cm⁻¹ (S=O asymmetric).
Biological Activity and Mechanisms
Table 3: In Vitro Cytotoxicity (IC₅₀)
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HeLa | 12.4 | |
| MCF-7 | 18.7 | |
| HepG2 | 14.9 |
Antibacterial Activity
Against Staphylococcus aureus (MRSA), the compound shows a minimum inhibitory concentration (MIC) of 32 µg/mL, likely due to DNA gyrase inhibition via the sulfonamide group .
Comparative Analysis with Analogues
Structural Analogues
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N-(2-(3-Hydroxyquinoxalin-2-yl)-6-Methylphenyl)-3,4,5-Trimethoxybenzamide: Replacing sulfonamide with benzamide reduces solubility but enhances kinase selectivity.
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4-Fluoro-N-[2-(4-Methylphenyl)Sulfanylethyl]Benzenesulfonamide: Lacks quinoxaline, resulting in 10-fold lower anticancer activity .
Table 4: Pharmacokinetic Comparison
| Parameter | Target Compound | 3,4,5-Trimethoxy Analogue |
|---|---|---|
| LogP | 2.8 | 3.5 |
| Plasma Half-Life | 4.2 h | 6.8 h |
| CYP3A4 Inhibition | Moderate | Severe |
Future Directions
Target Identification
CRISPR-Cas9 screens could identify synthetic lethal interactions, prioritizing targets like poly (ADP-ribose) polymerase (PARP) for combination therapies.
Formulation Development
Nanoemulsions using polyethylene glycol (PEG)-ylated lipids may address solubility limitations, enhancing oral bioavailability.
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